Benzenepropanamine, N-(1-phenylethyl)-
Overview
Description
Benzenepropanamine, N-(1-phenylethyl)-, also known as N-(1-phenylethyl)-3-phenylpropan-1-amine, is an organic compound with the molecular formula C17H21N. This compound features a benzene ring attached to a propanamine chain, which is further substituted with a phenylethyl group. It is a secondary amine and is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanamine, N-(1-phenylethyl)-, typically involves the reductive amination of benzylacetone with phenylethylamine. The reaction is catalyzed by hydrogen in the presence of a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction conditions usually involve:
Temperature: 25-50°C
Pressure: 1-5 atm of hydrogen
Solvent: Ethanol or methanol
Industrial Production Methods: Industrial production of Benzenepropanamine, N-(1-phenylethyl)-, follows similar synthetic routes but on a larger scale. The process involves:
Catalyst: Palladium on carbon (Pd/C)
Reaction Vessel: High-pressure hydrogenation reactors
Purification: Distillation or recrystallization to obtain the pure product
Chemical Reactions Analysis
Types of Reactions: Benzenepropanamine, N-(1-phenylethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Acyl chlorides, anhydrides, alkyl halides
Major Products:
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Amides, alkylated amines
Scientific Research Applications
Benzenepropanamine, N-(1-phenylethyl)-, has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Benzenepropanamine, N-(1-phenylethyl)-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with receptors, altering their signaling pathways and leading to various physiological effects.
Comparison with Similar Compounds
- N-(1-phenylethyl)-N’-phenyl-1,4-phenylenediamine
- N-ethyl maleimide
- Phenylethylamine
Comparison: Benzenepropanamine, N-(1-phenylethyl)-, is unique due to its specific structural features, such as the presence of both benzene and phenylethyl groups. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, N-ethyl maleimide is primarily used for thiol derivatization, whereas Benzenepropanamine, N-(1-phenylethyl)-, is more versatile in its applications, ranging from organic synthesis to potential therapeutic uses.
Properties
IUPAC Name |
3-phenyl-N-(1-phenylethyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-15(17-12-6-3-7-13-17)18-14-8-11-16-9-4-2-5-10-16/h2-7,9-10,12-13,15,18H,8,11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMIIZKBSKGZEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431207 | |
Record name | Benzenepropanamine, N-(1-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148717-48-0 | |
Record name | Benzenepropanamine, N-(1-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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